molecular formula C8H4F5NO3 B1404600 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene CAS No. 1227588-24-0

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene

Cat. No. B1404600
M. Wt: 257.11 g/mol
InChI Key: GVXBMRAPMUUKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene” is a complex organic compound that contains several functional groups: a difluoromethoxy group (-OCHF2), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzene ring . These functional groups can significantly influence the compound’s physical and chemical properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution or electrophilic aromatic substitution reactions . For instance, (trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nature of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups can delocalize electron density away from the benzene ring, potentially impacting the compound’s reactivity .


Chemical Reactions Analysis

The presence of the nitro, difluoromethoxy, and trifluoromethyl groups could make the benzene ring more susceptible to electrophilic aromatic substitution reactions . Additionally, the trifluoromethyl group could potentially undergo radical trifluoromethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro, difluoromethoxy, and trifluoromethyl groups could impact the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in synthesizing polyetherimide, a novel fluorine-containing polymer. It involves reactions with hydroquinone and 2-chloro-5-nitrobenzene trifluoride, followed by characterization using FTIR and DSC technologies (Yu Xin-hai, 2010).

Crystal Structure Analysis

  • Chemical isomers of 3-nitrobenzotrifluoride, including variants of this compound, have been analyzed for their crystal structures. These structures aid in understanding molecular interactions and stability (D. Lynch & I. Mcclenaghan, 2003).

Amination and Reduction Processes

  • The compound is involved in amination processes, serving as a precursor in the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, showcasing its utility in complex chemical synthesis (Tereza Pastýříková et al., 2012).

Spectroscopic Investigations

  • Spectroscopic studies like FT-IR and FT-Raman spectra analysis have been conducted on similar compounds. These studies help in understanding the vibrational, structural, and electronic properties of such compounds (S. Saravanan et al., 2014).

Influence on Mesomorphic Properties

  • The compound is used in synthesizing derivatives that impact phase transition temperatures in liquid crystals. This research is crucial for developing materials with specific thermal and optical properties (R. Dabrowski et al., 1995).

Asymmetric Oxidation

  • It's used in developing efficient methods for asymmetric oxidation of sulfides, indicating its role in stereoselective synthesis, which is vital in pharmaceutical and chemical industries (K. Rodygin et al., 2011).

Dissociative Electron Attachment Studies

  • The compound's derivatives are studied for their interactions with electrons, which is significant in understanding molecular stability and reaction mechanisms (J. Wnorowska et al., 2014).

Safety And Hazards

As with any chemical compound, handling “4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in well-ventilated areas .

Future Directions

The future research directions would depend on the specific applications of this compound. Given the presence of the nitro, difluoromethoxy, and trifluoromethyl groups, potential research directions could include exploring its use in medicinal chemistry, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

4-(difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-5(8(11,12)13)6(3-4)14(15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXBMRAPMUUKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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